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Introduction
Alflutinib (also known as Furmonertinib or AST2818) is a third-generation epidermal growth

factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has emerged as a significant

therapeutic agent in the treatment of non-small cell lung cancer (NSCLC).[1] Developed by

Hansoh Pharma, Alflutinib is designed to selectively target both the initial EGFR-sensitizing

mutations and the acquired T790M resistance mutation, a common mechanism of resistance to

first and second-generation EGFR TKIs.[2] This technical guide provides a comprehensive

overview of the discovery, synthesis, and biological evaluation of Alflutinib, tailored for

professionals in the field of drug development and oncology research.

Discovery and Mechanism of Action
The development of third-generation EGFR inhibitors was driven by the clinical need to

overcome the T790M "gatekeeper" mutation, which renders earlier generations of TKIs

ineffective.[1] Alflutinib was discovered through a focused drug discovery program aimed at

identifying a covalent inhibitor that could form an irreversible bond with a cysteine residue

(Cys797) in the ATP-binding site of the EGFR kinase domain. This covalent modification allows

for potent and sustained inhibition of the mutant EGFR protein.[2]

Alflutinib's mechanism of action is centered on its highly selective and irreversible inhibition of

mutant EGFR. It potently inhibits EGFR with sensitizing mutations (such as exon 19 deletions
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and the L858R point mutation) as well as the T790M resistance mutation.[2] By blocking the

tyrosine kinase activity of these mutant receptors, Alflutinib effectively downregulates key

downstream signaling pathways, including the PI3K/AKT and MAPK pathways, which are

critical for cancer cell proliferation, survival, and growth.[2] A key advantage of Alflutinib is its

selectivity for mutant EGFR over wild-type (WT) EGFR, which is believed to contribute to its

more favorable safety profile compared to earlier generation inhibitors, with a reduction in off-

target effects like skin rash and diarrhea.[2]

EGFR Signaling Pathway Inhibition by Alflutinib
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Caption: Simplified EGFR signaling pathway and the inhibitory action of Alflutinib.
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Synthesis Pathway of Alflutinib
The synthesis of Alflutinib is a multi-step process. While specific patented routes may vary, a

representative synthetic pathway is outlined below. This pathway involves the construction of

the core pyrimidine scaffold followed by the introduction of the key side chains, culminating in

the formation of the acrylamide "warhead" responsible for the covalent interaction with the

EGFR kinase.

A detailed, step-by-step experimental protocol with specific reaction conditions is proprietary

and not fully disclosed in the public domain. The following represents a generalized scheme

based on available chemical literature for similar compounds.

Generalized Synthetic Scheme
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Caption: A high-level overview of a potential synthetic route to Alflutinib.

Quantitative Data Summary
Alflutinib has demonstrated significant clinical activity in patients with EGFR T790M-positive

NSCLC. The following tables summarize key efficacy and pharmacokinetic data from clinical

studies.

Table 1: Clinical Efficacy of Alflutinib in EGFR T790M+
NSCLC Patients

Dose Group
Overall Response Rate
(ORR)

CNS Overall Response
Rate (ORR)

40 mg 83.3% (5/6) 50.0% (1/2)

80 mg 77.8% (35/45) 100.0% (4/4)

160 mg 78.0% (39/50) 66.7% (6/9)

240 mg 66.7% (10/15) 50.0% (1/2)

Data from a dose-expansion

study in patients with

advanced NSCLC with

confirmed EGFR T790M

mutation.[1][3]

Table 2: Pharmacokinetic Parameters of Alflutinib
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Dose AUC0-24 (ng·h/mL) at Steady State

40 mg Data not specified

80 mg Increased ~100% from 40 mg

160 mg Increased ~50% from 80 mg

240 mg Increased ~25% from 160 mg

AUC (Area Under the Curve) data indicates a

less than proportional increase with dose,

suggesting potential auto-induction of

metabolism.[1]

Table 3: Preclinical Efficacy in a Xenograft Model
Treatment Group (once daily) Average Tumor Growth Inhibition

Alflutinib (10 mg/kg) 87%

Alflutinib (30 mg/kg) 100%

Osimertinib (10 mg/kg) 97%

Afatinib (30 mg/kg) No notable inhibition

Gefitinib (100 mg/kg) No notable inhibition

Data from a patient-derived xenograft model

(LU1868) expressing EGFR L858R and T790M

mutations.[4]

Experimental Protocols
The following are representative protocols for key experiments used in the characterization of

EGFR inhibitors like Alflutinib. These are generalized methods and may not reflect the exact

protocols used by the developers of Alflutinib.

EGFR (T790M) Kinase Activity Assay (Luminescent)
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This assay measures the amount of ADP produced during the kinase reaction, which correlates

with enzyme activity.

Workflow:
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Caption: Workflow for a typical luminescent EGFR kinase assay.
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Methodology:

Reagent Preparation: Prepare EGFR (T790M) kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM

MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).[5] Prepare serial dilutions of Alflutinib in

DMSO.

Reaction Setup: In a 384-well plate, add 1 µL of Alflutinib dilution or DMSO control. Add 2

µL of diluted EGFR (T790M) enzyme.

Initiate Reaction: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture.

Incubation: Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional

to the ADP produced and inversely proportional to the inhibitory activity of Alflutinib.

Calculate IC50 values from the dose-response curve.[5]

Cell Viability Assay (MTT Assay) in NCI-H1975 Cells
This assay assesses the effect of Alflutinib on the proliferation of NSCLC cells harboring the

T790M mutation.
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Caption: Workflow for a typical MTT cell viability assay.
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Methodology:

Cell Seeding: Plate NCI-H1975 cells in 96-well plates at a predetermined density (e.g., 5,000

cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5%

CO2.

Compound Treatment: The following day, treat the cells with a range of concentrations of

Alflutinib. Include a vehicle control (DMSO).

Incubation: Incubate the plates for 72 hours.

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

solution to each well and incubate for 4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6]

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the

formazan crystals.

Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a

microplate reader. The absorbance is directly proportional to the number of viable cells.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC50 value.[6]

Conclusion
Alflutinib is a potent, third-generation EGFR TKI that effectively targets both sensitizing and

T790M resistance mutations in NSCLC. Its discovery and development represent a significant

advancement in targeted cancer therapy, offering a valuable treatment option for patients who

have developed resistance to earlier-generation inhibitors. The synthesis of Alflutinib involves

a complex multi-step process to construct the specific chemical scaffold required for its

covalent and selective inhibition of mutant EGFR. Preclinical and clinical data have

demonstrated its robust anti-tumor activity and a manageable safety profile, solidifying its role

in the management of EGFR-mutated NSCLC. Further research and clinical trials are ongoing

to explore its full therapeutic potential.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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